molecular formula C28H36N4O4 B1244564 Aphelandrine CAS No. 69721-57-9

Aphelandrine

Cat. No.: B1244564
CAS No.: 69721-57-9
M. Wt: 492.6 g/mol
InChI Key: ASCIWXOCZAWSON-MSLLRLGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aphelandrine is a natural product found in Aphelandra tetragona, Premna serratifolia, and Aphelandra squarrosa with data available.

Scientific Research Applications

Accumulation and Metabolism in Plant Roots Aphelandrine, a spermine alkaloid, accumulates significantly in the roots of Aphelandra tetragona, particularly during specific growth stages. This accumulation reaches its peak prior to flower formation, after which it decreases, suggesting a possible role in the plant's growth or reproductive cycle (Werner et al., 1993).

Enzymatic Transformation in Plant Roots The enzymatic transformation of this compound in Aphelandra tetragona roots has been observed. When root cell integrity is compromised, this compound undergoes rapid changes, including hydroxylation and polymerization. This indicates a complex biochemical interaction within the plant (Todorova et al., 1994).

Biosynthesis from Precursors The biosynthesis of this compound in Aphelandra tetragona roots involves several precursors, including putrescine, spermidine, and cinnamic acid. The process showcases the intricate pathways involved in the formation of complex natural compounds within plants (Papazoglou et al., 1991).

Involvement in Plant Metal Ion Homeostasis this compound and its precursors might play a role in the regulation of metal ions within plant cells. This includes aspects like ion uptake, turnover, and transport, highlighting a potential physiological role for this alkaloid in plants (Nezbedová et al., 2001).

Interaction with Endophytic Fungi Endophytic fungi isolated from Aphelandra tetragona demonstrate the ability to metabolize this compound. This interaction suggests a symbiotic relationship where the fungi adapt to utilize the plant's alkaloid, possibly influencing the plant's growth or defense mechanisms (Werner et al., 1997).

Properties

69721-57-9

Molecular Formula

C28H36N4O4

Molecular Weight

492.6 g/mol

IUPAC Name

(11S,17S,18S)-17-(4-hydroxyphenyl)-16-oxa-1,6,10,23-tetrazatetracyclo[9.8.6.212,15.014,18]heptacosa-12,14,26-triene-19,24-dione

InChI

InChI=1S/C28H36N4O4/c33-21-8-5-19(6-9-21)27-26-22-17-20(7-10-24(22)36-27)23-18-25(34)31-14-4-16-32(28(26)35)15-2-1-11-29-12-3-13-30-23/h5-10,17,23,26-27,29-30,33H,1-4,11-16,18H2,(H,31,34)/t23-,26-,27+/m0/s1

InChI Key

ASCIWXOCZAWSON-MSLLRLGPSA-N

Isomeric SMILES

C1CCN2CCCNC(=O)C[C@@H](C3=CC4=C(C=C3)O[C@@H]([C@H]4C2=O)C5=CC=C(C=C5)O)NCCCNC1

SMILES

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1

Canonical SMILES

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1

synonyms

aphelandrine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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